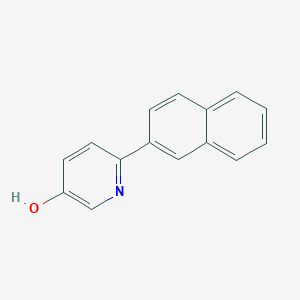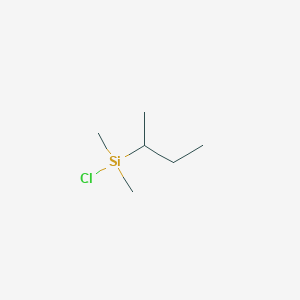
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95%
説明
5-Hydroxy-2-(naphthalen-2-yl)pyridine (5-HNP) is a heterocyclic compound with a wide range of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-HNP has been studied for its potential to be used as a building block for other compounds.
科学的研究の応用
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has a wide variety of applications in scientific research. It has been studied for its potential to act as an antioxidant, as well as its ability to interact with other molecules. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to be used as a building block for other compounds. It has also been used as a fluorescent probe for the detection of nitroaromatic compounds in water.
作用機序
The mechanism of action of 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% is not fully understood. However, it is believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS) in the body. Additionally, it has been shown to interact with other molecules, such as proteins, DNA, and lipids, which may alter their function.
Biochemical and Physiological Effects
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been studied for its potential to act as an antioxidant. It has been shown to reduce oxidative stress in cells, which may protect against diseases caused by oxidative damage. Additionally, 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has been shown to reduce inflammation and modulate immune responses. It has also been studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
実験室実験の利点と制限
5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% has several advantages for lab experiments. It is relatively easy to synthesize, and it is relatively stable in a variety of conditions. Additionally, it is relatively inexpensive and widely available. However, there are some limitations. 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% may be toxic in high concentrations, and it may interact with other molecules, which can affect experiment results.
将来の方向性
There are several potential future directions for 5-Hydroxy-2-(naphthalen-2-yl)pyridine, 95% research. It could be studied for its potential to act as an antioxidant in different conditions. Additionally, it could be studied for its potential to interact with other molecules and its potential to be used as a building block for other compounds. Furthermore, it could be studied for its potential to reduce inflammation and modulate immune responses. Finally, it could be studied for its potential to reduce the risk of certain cancers, as well as its potential to protect against neurodegenerative diseases.
特性
IUPAC Name |
6-naphthalen-2-ylpyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-14-7-8-15(16-10-14)13-6-5-11-3-1-2-4-12(11)9-13/h1-10,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAUUFAVLGHCCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468080 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
884500-99-6 | |
| Record name | 6-naphthalen-2-yl-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tetrapentyloxy-hydroxycalix[4]arene](/img/structure/B6316196.png)


![1,3-Dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B6316210.png)
![Ethyl 4-(allylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316212.png)
![Ethyl 1,3-dimethyl-4-(propylamino)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6316219.png)







